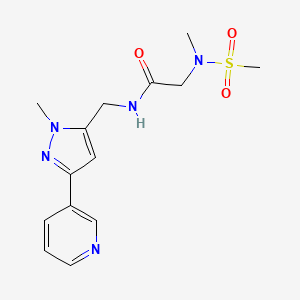

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide

Description

Properties

IUPAC Name |

2-[methyl(methylsulfonyl)amino]-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-18(23(3,21)22)10-14(20)16-9-12-7-13(17-19(12)2)11-5-4-6-15-8-11/h4-8H,9-10H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJVCFGKSNDBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CN(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.

- Introduction of the Pyridine Moiety : A coupling reaction, such as Suzuki-Miyaura coupling, introduces the pyridine ring using a boronic acid derivative.

- Amide Formation : The final step involves forming the amide bond with N-methylmethylsulfonamide.

The compound's structure is characterized by its unique combination of functional groups that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate their activity, leading to various pharmacological effects. The exact pathways involved can vary based on the biological system being studied.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar pyrazole derivatives. For instance, compounds with a pyrazole moiety have shown significant activity against cancer cell lines, indicating potential as anticancer agents. A study reported that certain pyrazole derivatives inhibited cell proliferation effectively at low micromolar concentrations .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity. Some derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 10 μg/mL .

In Vivo Studies

In vivo studies have demonstrated that related compounds exhibit efficacy in animal models for conditions such as anxiety and epilepsy. For example, certain pyrazole derivatives showed promising results in reducing seizure frequency in mouse models .

Data Summary

| Activity Type | IC50/EC50 Values | Reference |

|---|---|---|

| Anticancer (cell lines) | < 10 µM | |

| Antibacterial | 10 µg/mL | |

| Antiepileptic | Efficacy comparable to standard treatments |

Case Studies

- Anticancer Potential : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit the growth of various cancer cell lines. Compounds showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM.

- Antimicrobial Testing : A study evaluated several related compounds against bacterial strains, revealing that some exhibited noteworthy antibacterial properties, particularly against resistant strains.

- Neuropharmacological Effects : In a study assessing anxiety-like behavior in mice, certain derivatives demonstrated reduced anxiety levels comparable to established anxiolytics, suggesting a viable pathway for therapeutic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridine- and pyrazole-containing acetamides, enabling comparisons of binding interactions, physicochemical properties, and functional outcomes. Below is a detailed analysis:

Pyridine-Containing Acetamides (SARS-CoV-2 Mpro Inhibitors)

Compounds such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3) (from ) exhibit similar pyridine-acetamide frameworks. Key comparisons:

The target compound’s pyrazole-pyridine core could occupy a broader hydrophobic pocket compared to simpler pyridine-acetamides, while its methylsulfonamido group may reduce off-target interactions compared to halogenated analogs .

Pyrazole-Acetamide Derivatives

N-[3-(Pyridin-3-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]acetamide (88) () shares the pyridin-3-yl-pyrazole backbone but differs in substituents:

| Property | Target Compound | Compound 88 |

|---|---|---|

| Pyrazole Substitution | 1-methyl group | 1-(tetrahydro-2H-pyran-2-yl) |

| Side Chain | Methylsulfonamido-acetamide | Simple acetamide |

| Functional Impact | Methylsulfonamido may improve pharmacokinetics (e.g., longer half-life) | Tetrahydro-2H-pyran group increases steric bulk, potentially reducing binding |

The 1-methyl group in the target compound likely enhances metabolic stability compared to the tetrahydropyran group in Compound 88, which could hinder enzyme access .

Sulfonamido-Containing Analogs

N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)(o-tolyl)methanesulfonamide () and FEMA GRAS No. 4809 () highlight sulfonamido groups in acetamide derivatives:

The target compound’s sulfonamido placement on the acetamide backbone may confer stronger hydrogen-bonding capacity compared to FEMA GRAS No. 4809, which prioritizes metabolic safety over potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.